Inverted Species Selectivity: PfDHODH-IN-1 Favors Mammalian DHODH 5,700-Fold Over the Parasite Enzyme
PfDHODH-IN-1 exhibits a functionally critical inverted selectivity profile compared to authentic antimalarial PfDHODH inhibitors. Against the recombinant truncated human DHODH, PfDHODH-IN-1 displays an IC50 of 190 nM, while against recombinant PfDHODH (N-terminally truncated, residues 158–569) its IC50 is approximately 1,100,000 nM (1.1 mM), representing a ~5,700-fold preference for the human enzyme [1]. In stark contrast, the triazolopyrimidine DSM1 inhibits PfDHODH with an IC50 of 47 nM while exhibiting negligible activity against human DHODH (IC50 > 100,000 nM), a >2,100-fold preference in the opposite direction . The clinical-stage inhibitor DSM265 further extends this antiparasite selectivity with a PfDHODH IC50 of 8.9 nM and no detectable human DHODH inhibition up to 41 µg/mL . This orthogonal selectivity profile makes PfDHODH-IN-1 uniquely suited as a mammalian-DHODH reference inhibitor in antimalarial drug discovery panels.
| Evidence Dimension | Species selectivity ratio (human DHODH IC50 / PfDHODH IC50) |
|---|---|
| Target Compound Data | Human DHODH IC50 = 190 nM; PfDHODH IC50 ≈ 1,100,000 nM (1.1 mM); Selectivity ratio = 0.00017 (5,700-fold mammalian preference) |
| Comparator Or Baseline | DSM1: PfDHODH IC50 = 47 nM; hDHODH IC50 > 100,000 nM; Selectivity ratio > 2,100 (parasite preference); DSM265: PfDHODH IC50 = 8.9 nM; hDHODH IC50 > 41 µg/mL; Selectivity ratio > 4,600 (parasite preference) |
| Quantified Difference | PfDHODH-IN-1 is ~5,700-fold selective for human over Plasmodium DHODH; DSM1 and DSM265 are >2,100-fold and >4,600-fold selective in the opposite direction. The net selectivity vector difference exceeds 7 orders of magnitude. |
| Conditions | Recombinant N-terminally truncated enzymes (human DHODH 30–396, PfDHODH 158–569); DCIP colorimetric assay; pH 8.0; substrate concentrations: L-DHO at Km(app), CoQd at saturating levels |
Why This Matters
A researcher requiring a mammalian-DHODH-selective inhibitor for target validation or counter-screening must use PfDHODH-IN-1; any parasite-selective analog will produce the opposite biological effect and confound interpretation of host-versus-parasite contributions.
- [1] Baldwin, J., Farajallah, A.M., Malmquist, N.A., Rathod, P.K., Phillips, M.A. Malarial dihydroorotate dehydrogenase. Substrate and inhibitor specificity. J. Biol. Chem. 2002, 277(44), 41827–41834. Table II. View Source
